4-Chloro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
The compound 4-Chloro-3-(trifluoromethyl)benzoyl chloride is a chemical that is not directly mentioned in the provided papers, but its structure suggests that it is a benzoyl chloride derivative with chloro and trifluoromethyl substituents. This type of compound is typically used in organic synthesis as an acylating agent due to the reactivity of the benzoyl chloride moiety.
Synthesis Analysis
While the synthesis of 4-Chloro-3-(trifluoromethyl)benzoyl chloride is not explicitly described in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzoyl chlorides involves the acylation of aromatic compounds. In one example, a benzoyl chloride derivative is synthesized by fluorination of a precursor followed by a Friedel–Crafts reaction, as described in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-3-(trifluoromethyl)benzoyl chloride can be complex. The crystal and molecular structure of a related compound, 4-chloro(benzoyloxymethyl)trifluorosilane, was determined using X-ray diffraction, revealing a trigonal bipyramidal coordination polyhedron around the silicon atom . This suggests that the molecular structure of 4-Chloro-3-(trifluoromethyl)benzoyl chloride would also be of interest for X-ray crystallography to determine its precise geometry.
Chemical Reactions Analysis
The reactivity of benzoyl chlorides typically includes reactions with various nucleophiles due to the presence of the acyl chloride functional group. For example, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran involves the acylation of a benzofuran derivative with a benzoyl chloride . Similarly, 4-Chloro-3-(trifluoromethyl)benzoyl chloride would likely undergo reactions with nucleophiles to form various acylated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-(trifluoromethyl)benzoyl chloride can be inferred from related compounds. Benzoyl chlorides are generally colorless to pale yellow liquids with a pungent odor. They are reactive and can be used to introduce the benzoyl group into other molecules. The trifluoromethyl group is known to confer unique properties such as increased lipophilicity and chemical stability. The presence of the chloro substituent can influence the reactivity and electronic properties of the compound.
Scientific Research Applications
Acylation of Azaindoles
Zhang et al. (2002) explored the conditions for the acylation of azaindoles at the C-3 position using acetyl chloride, benzoyl chloride, and chloromethyl oxalate. The study highlighted the effective attachment of these groups to the 3-position of azaindoles, with a particular focus on achieving the best results using an excess of AlCl3 in CH2Cl2, followed by the addition of an acyl chloride at room temperature (Zhang et al., 2002).
Phase-Transfer Catalysis
Yang and Huang (2007) investigated the benzoylation of 4-chloro-3-methylphenol sodium salt to synthesize 4-chloro-3-methylphenyl benzoate using triliquid phase-transfer catalysis (TL-PTC). The study demonstrated a highly efficient method for ester synthesis, showcasing a novel approach to catalysis and synthesis (Yang & Huang, 2007).
Synthesis of Benzophenone Derivatives
Karrer, Meier, and Pascual (2000) developed a selective synthesis method for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, suitable for industrial scale-up. This study highlights the potential industrial applications of such compounds in various sectors (Karrer et al., 2000).
Drug Intermediate Synthesis
Xiao-rui (2006) synthesized 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, demonstrating the economic value and efficiency of this synthesis technique. The study provides insight into the broader applications of such compounds in pharmaceuticals (Zhou Xiao-rui, 2006).
Electrophilic Substitution Reactions
Ross and Xiao (2002) conducted a study on aromatic electrophilic substitution reactions, such as benzoylation and acetylation, catalyzed by metal triflates in an ionic liquid. This research contributes to the understanding of green chemistry and sustainable processes in chemical reactions (Ross & Xiao, 2002).
Amyloid Aggregation Inhibition
Choi et al. (2003) described the synthesis of a potent β-amyloid aggregation inhibitor, highlighting the role of specific chemical compounds in therapeutic applications, particularly in the context of neurodegenerative diseases (Choi et al., 2003).
Selenophene Synthesis
Lisiak and Młochowski (2009) and KlocKrystian, OsajdaMariusz, and MlochowskiJacek (2001) explored the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones using 2-(chloroseleno)benzoyl chloride. These studies contribute to the field of organic synthesis and the development of new compounds with potential applications in various industries (Lisiak & Młochowski, 2009) (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).
Synthesis of Novel Heterocycles
Coppo and Fawzi (1998) presented a synthesis method leading to a new ring system, showcasing the innovative applications of chemical synthesis in creating novel compounds with potential therapeutic applications (Coppo & Fawzi, 1998).
Trifluoromethyl Ester Synthesis
Wang, Zhang, and Weng (2017) introduced an efficient method for trifluoromethylselenolation of acid chlorides, highlighting the diverse chemical applications of trifluoromethyl groups in synthesis (Wang, Zhang, & Weng, 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJRBXAGAUQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395218 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
CAS RN |
1735-55-3 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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